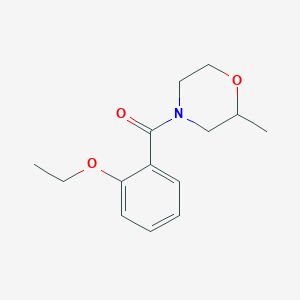
(2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone, also known as MEM, is a synthetic compound that belongs to the class of morpholine derivatives. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone is not fully understood. However, it has been proposed that (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone exerts its pharmacological effects by inhibiting certain enzymes and signaling pathways involved in inflammation, cell proliferation, and apoptosis. It has also been shown to modulate the activity of certain neurotransmitters and ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone can reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro and in vivo. It has also been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in inflammation and tumor progression. (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone has also been shown to protect neurons from oxidative stress and apoptosis, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone is also highly soluble in organic solvents, which makes it easy to dissolve in cell culture media or inject into animals for in vivo studies. However, (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone has some limitations as well. It is not very water-soluble, which makes it difficult to administer orally or intravenously. (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone also has a relatively short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone. One area of interest is the development of more potent and selective analogs of (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone that can target specific enzymes or signaling pathways. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone in vivo, to optimize its dosing and administration. Additionally, the potential use of (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone as a diagnostic tool for certain diseases, such as Alzheimer's disease, is an area of interest. Finally, the development of (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone-based drug delivery systems, such as nanoparticles or liposomes, is an area of interest for improving its therapeutic efficacy.
Méthodes De Synthèse
(2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone can be synthesized by reacting 2-ethoxybenzoyl chloride with 2-methylmorpholine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
(2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in vitro and in vivo. (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
(2-ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-17-13-7-5-4-6-12(13)14(16)15-8-9-18-11(2)10-15/h4-7,11H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOQRTQCCPPDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCOC(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

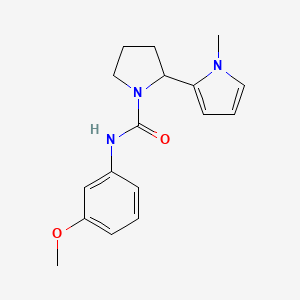


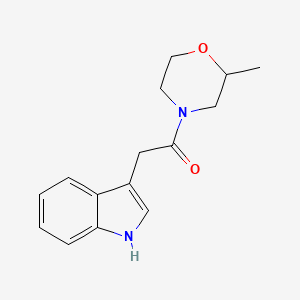
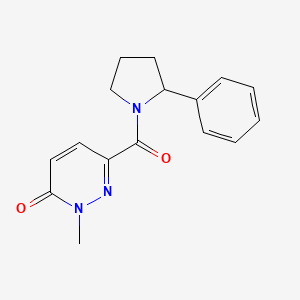
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492456.png)
![[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492458.png)
![[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492465.png)
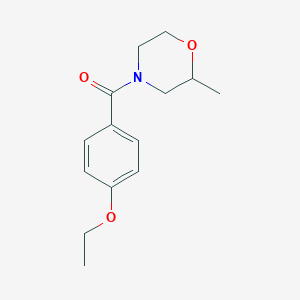
![2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide](/img/structure/B7492471.png)
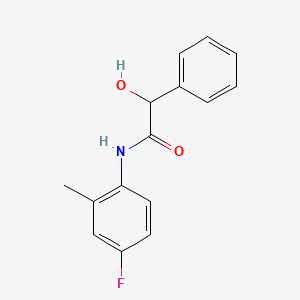
![N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7492481.png)

